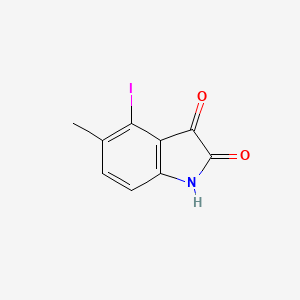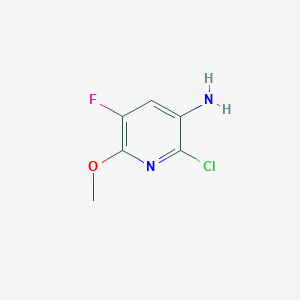
4-Iodo-5-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylindoline-2,3-dione typically involves the iodination of 5-methylindoline-2,3-dione. One common method is the reaction of 5-methylindoline-2,3-dione with iodine in the presence of an oxidizing agent . The reaction is usually carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-methylindoline-2,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline-2,3-dione moiety can undergo redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indoline-2,3-dione derivatives .
Applications De Recherche Scientifique
4-Iodo-5-methylindoline-2,3-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Iodo-5-methylindoline-2,3-dione is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can bind to enzymes, receptors, or DNA, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylindoline-2,3-dione: This compound is structurally similar but lacks the iodine substituent.
4-Methylindoline-2,3-dione: Another similar compound with a methyl group instead of an iodine atom.
Uniqueness
4-Iodo-5-methylindoline-2,3-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other indoline-2,3-dione derivatives .
Propriétés
Formule moléculaire |
C9H6INO2 |
|---|---|
Poids moléculaire |
287.05 g/mol |
Nom IUPAC |
4-iodo-5-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6INO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
Clé InChI |
VLJVVBMDLXWFAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)NC(=O)C2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)

![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)


![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)



